molecular formula C24H25NO3 B5088524 1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate

1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate

Cat. No.: B5088524
M. Wt: 375.5 g/mol
InChI Key: XMPHDRPBFOKXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly known as BMA or 1-BMA-NAP. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate is not fully understood. However, studies have suggested that it exerts its biological activity by interacting with specific targets in cells. For instance, it has been found to inhibit the activity of HIV-1 reverse transcriptase by binding to the enzyme's active site and preventing the synthesis of viral DNA. Similarly, it has been shown to inhibit fungal chitin synthase by binding to the enzyme's active site and preventing the synthesis of chitin, a key component of the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, it has been found to inhibit the expression of various genes involved in cell proliferation and survival. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate in lab experiments is its potent biological activity. This compound has been found to exhibit activity against various targets, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Furthermore, research on the toxicity and safety of this compound is needed to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate involves the reaction of 1-naphthylamine with butyric anhydride to form 1-(butyrylamino)naphthalene. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to obtain 1-[(butyrylamino)(4-methylphenyl)methyl]naphthalene. Finally, acetic anhydride is used to acetylate the amino group to produce this compound.

Scientific Research Applications

1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, antifungal, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit potent inhibitory activity against HIV-1 reverse transcriptase and fungal chitin synthase. Furthermore, it has been shown to possess antibacterial activity against various gram-positive and gram-negative bacteria.

Properties

IUPAC Name

[1-[(butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-4-7-22(27)25-24(19-12-10-16(2)11-13-19)23-20-9-6-5-8-18(20)14-15-21(23)28-17(3)26/h5-6,8-15,24H,4,7H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHDRPBFOKXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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